(-)-(R)-Mexiletine Hydrochloride

Sodium channel blockade Electrophysiology Stereoselective pharmacology

(-)-(R)-Mexiletine Hydrochloride (CAS 81771-86-0) is the single (R)-enantiomer of mexiletine, a well-established Class Ib antiarrhythmic agent that acts by blocking voltage-gated sodium channels. It is a chiral molecule, distinct from the clinically used racemic mixture.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 81771-86-0
Cat. No. B141097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(R)-Mexiletine Hydrochloride
CAS81771-86-0
Synonyms(2R)-1-(2,6-Dimethylphenoxy)-2-propanamine Hydrochloride;  (-)-(R)-Mexiletine Hydrochloride;  (-)-Mexiletine Hydrochloride; 
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
InChIInChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
InChIKeyNFEIBWMZVIVJLQ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-(R)-Mexiletine Hydrochloride (CAS 81771-86-0) for Research and Analytical Procurement: A Chiral Class Ib Antiarrhythmic


(-)-(R)-Mexiletine Hydrochloride (CAS 81771-86-0) is the single (R)-enantiomer of mexiletine, a well-established Class Ib antiarrhythmic agent that acts by blocking voltage-gated sodium channels [1]. It is a chiral molecule, distinct from the clinically used racemic mixture [2]. Its molecular formula is C11H17NO·HCl, with a molecular weight of 215.72 g/mol. Its primary mechanism involves inhibiting the initiation and propagation of action potentials in excitable cells, making it a valuable tool in electrophysiology research and a key reference standard for chiral separation method development [3].

Why Procuring the Specific (-)-(R)-Mexiletine Hydrochloride Enantiomer is Critical for Scientific Accuracy


Substituting (-)-(R)-Mexiletine Hydrochloride with the racemic mixture or the (S)-enantiomer will confound experimental results due to well-documented stereoselectivity in pharmacology, pharmacokinetics, and metabolism. The enantiomers exhibit divergent potencies at sodium channels, distinct binding affinities to plasma proteins, and differential metabolic pathways in vivo [1]. Using the racemate introduces an uncontrolled variable, as the enantiomers have different half-lives and volumes of distribution [2]. This stereoselectivity mandates the use of the pure enantiomer for studies requiring precise dose-response relationships or for developing stereospecific analytical methods [3].

Quantitative Evidence Guide: Documenting (-)-(R)-Mexiletine Hydrochloride's Differentiation from (S)-(+)-Mexiletine and Racemate


Superior Sodium Channel Blockade: R-(-)-Mexiletine is Two-Fold More Potent than S-(+)-Mexiletine in Skeletal Muscle

In adult frog skeletal muscle fibers, the (R)-(-)-enantiomer of mexiletine demonstrates a significantly higher potency for blocking sodium currents compared to its (S)-(+) counterpart. The half-maximal inhibitory concentration (IC50) for tonic block is substantially lower for the (R)-enantiomer [1].

Sodium channel blockade Electrophysiology Stereoselective pharmacology

Enhanced Antiallodynic Efficacy: R-(-)-Mexiletine Provides 60% Pain Relief in Neuropathic Rat Model, While S-(+)-Mexiletine is Ineffective

In a rat model of neuropathic pain, intravenous administration of (R)-(-)-mexiletine produced a significant, dose-dependent reversal of mechanical allodynia. In contrast, the (S)-(+)-enantiomer failed to produce any measurable antiallodynic effect across the same plasma concentration range [1].

Neuropathic pain Antiallodynic effect In vivo pharmacology

Tissue-Selective Sodium Channel Affinity: R-Mexiletine Binds Inactivated Heart Channels with 35-Fold Higher Affinity than Resting State

In a study on recombinant sodium channel alpha-subunits, (R)-mexiletine exhibited a pronounced state-dependent binding profile. Its affinity for the inactivated state was dramatically higher than for the resting state, a hallmark of Class Ib antiarrhythmics. Notably, this effect was quantified with a 35-fold higher affinity for inactivated heart sodium channels [1].

Sodium channel isoforms State-dependent block Cardiac electrophysiology

Distinct Pharmacokinetic Profile: R-(-)-Mexiletine Exhibits a 17% Shorter Half-Life than S-(+)-Mexiletine in Humans

Following a single oral dose of racemic mexiletine in healthy volunteers, the pharmacokinetic profiles of the two enantiomers diverged significantly. The (R)-(-)-enantiomer is cleared from the plasma more rapidly, resulting in a significantly shorter terminal elimination half-life compared to the (S)-(+)-enantiomer [1].

Pharmacokinetics Enantioselective disposition Drug metabolism

Slower Sodium Channel Dissociation Kinetics: R-(-)-Mexiletine's Offset Time Constant is 1.66-Fold Slower than S-(+)-Mexiletine

In isolated rabbit cardiac muscle, both mexiletine enantiomers depressed the maximum rate of depolarization (Vmax), but the (R)-(-)-enantiomer was more potent and exhibited significantly slower dissociation kinetics from the sodium channel. This was quantified by the time constant (τ) for recovery of Vmax [1].

Use-dependent block Cardiac action potential Antiarrhythmic mechanism

Primary Procurement Scenarios for (-)-(R)-Mexiletine Hydrochloride Based on Evidenced Differentiation


Investigating Stereoselective Sodium Channel Pharmacology in Skeletal Muscle or Neuronal Tissues

Researchers studying the structure-function relationship of sodium channels or screening for new modulators require a precisely defined tool compound. The 2-fold greater potency of (-)-(R)-mexiletine over the (S)-enantiomer [1] makes it the optimal choice for establishing baseline blockade and for use in competition binding assays to define a stereospecific binding site. The racemic mixture would yield ambiguous results due to the differing potencies of its constituents.

Development and Validation of Stereospecific Analytical Methods for Chiral Purity and Bioanalysis

Due to the well-documented stereoselective disposition of mexiletine in humans [1], regulatory bodies require enantiomer-specific pharmacokinetic data for chiral drugs. Procuring high-purity (-)-(R)-Mexiletine Hydrochloride is essential as a primary reference standard for developing and validating chiral HPLC or LC-MS methods to quantify each enantiomer in plasma, urine, or pharmaceutical formulations, ensuring compliance with ICH guidelines.

In Vivo Preclinical Studies of Neuropathic Pain Where Enantioselective Efficacy is Crucial

The striking functional difference in a validated rat model of neuropathic pain, where only the (R)-enantiomer provided significant allodynia reversal [1], dictates the exclusive use of (-)-(R)-Mexiletine Hydrochloride for proof-of-concept studies. Any study using the racemate would be confounded by the inactive (S)-enantiomer, potentially masking a therapeutic effect or requiring a higher, more toxic dose.

Advanced Cardiac Electrophysiology Research on Use-Dependent Sodium Channel Block

Investigations into the mechanisms of use-dependent block and antiarrhythmic action require the (-)-(R)-enantiomer. Its 1.66-fold slower offset kinetics from cardiac sodium channels compared to the (S)-enantiomer [1] is a critical parameter for modeling drug-channel interactions and understanding how molecular structure influences the frequency-dependent suppression of abnormal impulses.

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